molecular formula C8H12ClN3O B3249912 2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride CAS No. 1989659-32-6

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride

Cat. No.: B3249912
CAS No.: 1989659-32-6
M. Wt: 201.65
InChI Key: NNHMVJPGNAMJJE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride is a pyridine derivative featuring a carboxamide group at position 3, methyl groups at positions 4 and 6, and an amino group at position 2. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-4-3-5(2)11-7(9)6(4)8(10)12;/h3H,1-2H3,(H2,9,11)(H2,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMVJPGNAMJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride typically involves the reaction of 2-amino-4,6-dimethylpyridine with a carboxamide group under specific conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Organic Synthesis

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens with iron(III) chlorideCatalytic conditions

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and protein binding interactions. Its mechanism of action involves binding to specific sites on enzymes, thereby inhibiting their activity.

Case Study Example :
A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways, leading to significant changes in the metabolic profile of test organisms.

Pharmaceutical Development

This compound is also significant in pharmaceutical research as an intermediate for synthesizing bioactive compounds. It has been explored for potential therapeutic applications due to its ability to modulate biological pathways.

Application AreaPotential Therapeutics
Antimicrobial agentsInhibitors of bacterial growth
Anticancer drugsModulators of tumor growth

Chemical Manufacturing

In the chemical industry, this compound is used as a reagent in the production of specialty chemicals. Its unique properties allow it to function effectively in various chemical reactions.

Agricultural Chemicals

The compound is being investigated for use in developing agricultural chemicals such as pesticides and herbicides due to its potential efficacy against specific plant pathogens.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent-Dependent Activity of Pyrimidine/Pyridine Derivatives

Compound Name Substituents Biological Activity (IC₅₀) Key Findings
5-Fluoro-2-amino-4,6-dichloropyrimidine 5-F, 4,6-Cl, 2-NH₂ 2 μM (NO inhibition) Most potent in class
2-Amino-4,6-dichloropyrimidine 4,6-Cl, 2-NH₂ 9–36 μM (NO inhibition) Activity varies with 5-position substituents
2-Amino-4,6-dihydroxypyrimidine 4,6-OH, 2-NH₂ Inactive Lack of NO inhibition
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride 4,6-CH₃, 3-CH₂NH₂ (pyridinone) Not reported Structural analog with drug potential

Key Observations :

  • Chlorine vs. Hydroxyl Groups: Dichloropyrimidines (e.g., 2-amino-4,6-dichloropyrimidine) exhibit nitric oxide (NO) inhibition (IC₅₀ 2–36 μM), while dihydroxypyrimidines are inactive. This highlights the critical role of electronegative substituents (Cl) in bioactivity .
  • Methyl and Carboxamide Groups: The target compound’s methyl and carboxamide groups may reduce reactivity compared to chlorinated analogs but improve metabolic stability.

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight CAS RN Solubility (HCl Salt) Synthesis Method
2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride ~215 (estimated) Not provided High (HCl salt) Likely via condensation/amination
2-Amino-4,6-dichloropyrimidine 163.98 56-09-7 Moderate Vilsmeier–Haack–Arnold reagent
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride 223.09 1173081-96-3 High (HCl salt) Multi-step functionalization

Biological Activity

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride is a pyridine derivative with diverse biological activities. Its chemical formula is C8H12ClN3O, and it has garnered attention in various fields of research, particularly in enzymology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant findings from case studies.

  • Molecular Formula : C8H12ClN3O
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 1989659-32-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to significant biological effects, including anticancer and antimicrobial activities .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes. For instance:

  • Enzyme Targeting : It has been shown to inhibit certain kinases and proteases involved in cancer cell proliferation and survival.
  • IC50 Values : Studies report IC50 values in the low micromolar range, indicating strong inhibitory potency against specific targets .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Clonogenic Assays : In vitro assays demonstrated that the compound significantly inhibited colony formation in cancer cell lines such as A375 (melanoma) and C32 (keratinocyte), with dose-dependent effects observed at concentrations ranging from 50 to 300 µM .
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, as evidenced by comet assays showing significant DNA damage at higher concentrations .

Case Studies and Research Findings

StudyMethodologyKey Findings
Enzyme Inhibition AssayDemonstrated significant inhibition of enzyme activity at low micromolar concentrations.
Clonogenic Assay on A375 CellsShowed reduced colony formation at concentrations of 50 and 100 µM; apoptosis was detected at higher doses.
Molecular Docking StudiesIdentified potential binding sites on target enzymes, supporting the observed inhibitory activity.

Applications in Research

This compound is utilized in various scientific applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biochemical Research : Used in studies focusing on enzyme kinetics and protein interactions.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.

Q & A

Q. How to apply membrane separation technologies in purifying this compound from complex mixtures?

  • Methodological Answer : Employ ultrafiltration membranes (MWCO = 1–10 kDa) to separate low-molecular-weight impurities. Optimize transmembrane pressure (1–5 bar) and crossflow velocity to prevent fouling. For chiral resolution, use liquid membranes with enantioselective carriers (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride
Reactant of Route 2
2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.